molecular formula C21H22ClN3O2 B2965664 8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251619-18-7

8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B2965664
CAS No.: 1251619-18-7
M. Wt: 383.88
InChI Key: HGZOLLYDSHQGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Materials Development

Quinazoline derivatives, including structures similar to the compound , have been extensively explored for their utility in creating novel optoelectronic materials. These compounds are integral to developing luminescent small molecules and chelate compounds, showcasing applications in photo- and electroluminescence. Their incorporation into π-extended conjugated systems is particularly valuable for fabricating materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, their role in nonlinear optical materials and colorimetric pH sensors highlights their broad utility in optoelectronics and sensor technology (Lipunova et al., 2018).

Anticancer Activity

The quinazoline nucleus, closely related to the compound of interest, has shown significant potential in anticancer research. Derivatives of quinazoline have been studied for their anti-colorectal cancer activity, among other cancer types. These derivatives exhibit their therapeutic effects by inhibiting the growth of cancer cells through modulation of gene and protein expressions involved in cancer progression, including receptor tyrosine kinases and apoptotic proteins. This suggests that compounds with a quinazoline nucleus could serve as a foundation for developing new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Synthetic Chemistry and Drug Development

The synthesis of spiro-piperidine derivatives, which includes the compound , is a growing area of interest within drug discovery programs. These compounds are researched for their potential in exploring new areas of three-dimensional chemical space. The review on the methodology used for constructing spiro-piperidines covers various strategies, including the formation of the spiro-ring on a preformed piperidine ring. This research underscores the importance of spiro-piperidine derivatives in medicinal chemistry for developing novel therapeutic agents (Griggs et al., 2018).

Properties

IUPAC Name

8-chloro-1'-[2-(2-methylphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-14-5-2-3-6-15(14)13-18(26)25-11-9-21(10-12-25)23-19-16(20(27)24-21)7-4-8-17(19)22/h2-8,23H,9-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZOLLYDSHQGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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